molecular formula C10H15O6PS B133082 Fenthion oxon sulfone CAS No. 14086-35-2

Fenthion oxon sulfone

Cat. No. B133082
CAS RN: 14086-35-2
M. Wt: 294.26 g/mol
InChI Key: VUTHWSUXEOILTN-UHFFFAOYSA-N
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Description

Fenthion Oxon Sulfone Analysis

Fenthion oxon sulfone is a metabolite of the organophosphorus pesticide fenthion, which is widely used in agriculture and household settings. It is one of several oxidative derivatives of fenthion that can be formed through metabolic and environmental processes. Fenthion oxon sulfone is known for its acute toxicity and is a concern for human exposure, particularly through drinking water .

Synthesis Analysis

Fenthion and its derivatives, including fenthion oxon sulfone, can be synthesized through various metabolic and environmental pathways. In vitro studies using cytochrome P450 metabolism systems have shown that fenthion can be metabolized to produce fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone, with fenthion sulfoxide being the main product . Additionally, fenthion can be converted to fenthion oxon sulfone through chlorination in water purification systems .

Molecular Structure Analysis

The molecular structure of fenthion oxon sulfone and its related compounds has been studied using various mass spectrometry techniques. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) and ion trap mass spectrometry (IT-MS) have been employed to identify the degradation products of fenthion, including its sulfoxide and sulfone derivatives, with high accuracy and sensitivity .

Chemical Reactions Analysis

Fenthion and its derivatives undergo a range of chemical reactions in the environment. For instance, fenthion is rapidly oxidized to its sulfoxide and sulfone derivatives under the influence of sunlight and air . The degradation of fenthion and fenthion sulfoxide on grapes has been studied, showing that fenthion is quickly transformed into fenthion sulfoxide, which then decomposes at a much slower rate . Furthermore, the photodegradation of fenthion in aqueous solutions under UVB irradiation produces fenthion sulfoxide among other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenthion and its derivatives are influenced by their interactions with environmental factors. The degradation kinetics of fenthion on grapes and in refrigerated storage have been investigated, revealing different half-lives and degradation rates depending on the conditions . The oxidative degradation of fensulfothion, a model organophosphorus compound, by hydroxyl radicals in aqueous medium has been studied, providing insights into the degradation mechanisms and kinetics of related compounds like fenthion oxon sulfone . Additionally, the determination of fenthion and fenthion-sulfoxide in olive oil and river water has been achieved using square-wave adsorptive-stripping voltammetry, highlighting the importance of sensitive detection methods for monitoring these compounds in the environment .

Scientific Research Applications

Environmental Impact and Risk Assessment

Fenthion oxon sulfone, a metabolite of the organophosphorus pesticide Fenthion, has been studied for its environmental impact, particularly in water systems. Tahara et al. (2010) found that Fenthion oxon sulfone showed the highest acute toxicity among its metabolites, raising concerns about human exposure through drinking water (Tahara et al., 2010).

Analytical Methods for Detection

A study by Lee and Kim (2020) developed an analytical method for detecting Fenthion and its metabolites, including Fenthion oxon sulfone, in various crops. This method is crucial for monitoring the presence of these compounds in the food supply (Lee & Kim, 2020).

Metabolism and Toxicity

Kitamura et al. (2003) investigated the metabolism and endocrine-disrupting actions of Fenthion and its compounds, including Fenthion oxon sulfone. The study highlighted the importance of understanding the metabolic pathways and potential health risks associated with these compounds (Kitamura et al., 2003).

Environmental Fate in Aquatic Systems

Kitamura et al. (2000) explored the whole-body metabolism of Fenthion in goldfish, including the formation of Fenthion oxon sulfone. This study is significant for understanding the environmental fate of Fenthion in aquatic systems (Kitamura et al., 2000).

Photodegradation and Environmental Safety

Hirahara et al. (2003) evaluated the photodegradation of Fenthion, including the formation of Fenthion oxon sulfone, under UVB irradiation. This research provides insights into the environmental safety and degradation pathways of Fenthion in natural waters (Hirahara et al., 2003).

Safety And Hazards

When handling Fenthion oxon sulfone, it is advised to ensure adequate ventilation, wear personal protective equipment, and avoid contact with skin, eyes, and clothing . Unprotected persons must be kept away .

properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTHWSUXEOILTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161482
Record name Fenthion oxon sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion oxon sulfone

CAS RN

14086-35-2
Record name Fenoxon sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14086-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenthion oxon sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonyl-3-methylphenyl dimethyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
K Sugitate, T Yamagami, S Nakamura, A Toriba… - Analytical …, 2012 - jstage.jst.go.jp
… In Japan, five derivatives of fenthion (fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide and fenthion oxon sulfone) are controlled by the water supply law.We …
Number of citations: 1 www.jstage.jst.go.jp
J Lee, JH Kim - Molecules, 2020 - mdpi.com
… sulfone (m/z 328) and fenthion oxon sulfone (m/z 312). Sodium … transition existed within fenthion oxon sulfone and fenthion … Interestingly, for both fenthion oxon sulfone and fenthion …
Number of citations: 6 www.mdpi.com
Y Picó, M Farré, C Soler, D Barceló - Analytical chemistry, 2007 - ACS Publications
… Fenthion-oxon (fenoxon), fenthion-oxon sulfoxide (fenoxon sulfoxide), and fenthion-oxon sulfone (fenoxon sulfone) were from Dr. Ehrenstorfer (Augsburg, Germany), obtained as 1-mL …
Number of citations: 67 pubs.acs.org
K Sugitate - TIC - Citeseer
… In Japan, five derivatives of fenthion (fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide and fenthion oxon sulfone) are controlled by the water supply law.We …
Number of citations: 2 citeseerx.ist.psu.edu
MC Vagi, AS Petsas, MD Pavlaki… - Insecticides …, 2017 - books.google.com
… sulfoxide> fenthion phenol sulfone> fenthion oxon sulfone> fenthion oxon sulfoxide> demethyl … sulfoxide= demethyl fenthion oxon> fenthion oxon sulfone= demethyl fenthion sulfoxide> …
Number of citations: 7 books.google.com
P Liu, Z Wang, X Zhao, L Jia, L Wang, G Wu… - Wei Sheng yan jiu …, 2022 - europepmc.org
Objective A method for the rapid determination of dichlorvos, trichlorfon, fenthion, fenthion-sulfone, fenthion-sulfoxide, fenthion-oxon, fenthion-oxon-sulfone, fenthion-oxon-sulfoxide, …
Number of citations: 2 europepmc.org
C Lentza‐Rizos, EJ Avramides - Pesticide science, 1991 - Wiley Online Library
… oxon, fenthion oxon sulfoxide and fenthion oxon sulfone) were not determined individually, … , as fenthion sulfone (total P = S residue) and fenthion oxon sulfone (total P = 0 residue). The …
Number of citations: 24 onlinelibrary.wiley.com
NV Kyriakidis, C Pappas, P Athanasopoulos - Food chemistry, 2005 - Elsevier
… The most abundant metabolite is fenthion sulfoxide, followed by fenthion sulfone, fenthion oxon, fenthion oxon sulfone and fenthion oxon sulfoxide. Fenthion is used for the protection of …
Number of citations: 21 www.sciencedirect.com
H Huang, Z Li, Y He, L Huang, X Xu, C Pan… - … of Chromatography B, 2021 - Elsevier
A Sin-QuEChERS, coupled to UHPLC Q-Exactive Orbitrap MS, was used for nontargeted high-throughput rapid screening and quantitative analysis of residual pesticides and …
Number of citations: 14 www.sciencedirect.com
M García-Vara, C Postigo, P Palma, ML de Alda - Food chemistry, 2023 - Elsevier
… , fenthion oxon, fenthion oxon sulfone, fenthion oxon sulfoxide… , fenthion oxon, fenthion oxon sulfone and sulfoxide, fenthion … , fenthion oxon, fenthion oxon sulfone and sulfoxide, fenthion …
Number of citations: 7 www.sciencedirect.com

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